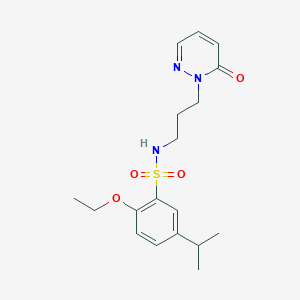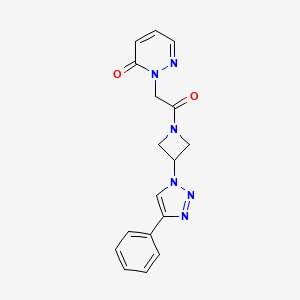![molecular formula C21H18F3N3O B2736696 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 2034567-01-4](/img/structure/B2736696.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3O and its molecular weight is 385.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Agents
Research into N-substituted benzimidazole derivatives and related compounds has shown promising antiallergic properties. For instance, studies have discovered compounds within this class demonstrating potent antiallergic activity, significantly more so than traditional treatments like disodium cromoglycate (DSCG), upon oral administration in rat models. These findings indicate potential clinical applications of such compounds as antiallergic agents, warranting further evaluation for therapeutic use (Honma et al., 1983).
Biochemical Research
The exploration of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide derivatives extends into biochemical research, particularly in the synthesis of nucleic acid analogs. For example, the development of deoxyribonucleoside cyclic N-acylphosphoramidites has been described, showcasing the compound's relevance in the stereocontrolled synthesis of oligonucleotides, which could have implications for genetic engineering and drug development (Wilk et al., 2000).
Cancer Research
In cancer research, certain phenyl-substituted benzimidazole carboxamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Compounds like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide have shown significant efficacy in inhibiting PARP-1 enzyme activity, demonstrating potential as therapeutic agents in cancer treatment. Their ability to cross the blood-brain barrier and distribute into tumor tissue further underscores their potential in oncology (Penning et al., 2010).
Material Science
The study of lanthanides complexes with O,N-hetero donor ligands, such as N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide, highlights the application of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide derivatives in material science. These complexes exhibit specific complexation properties and structural characters that are crucial for developing advanced materials with potential applications in electronics, catalysis, and luminescence (Kobayashi et al., 2019).
Antiviral Research
Derivatives of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide have also been investigated for their antiviral properties. Studies have focused on synthesizing novel compounds with significant activity against viruses such as the influenza virus, showcasing the potential of these derivatives in developing new antiviral drugs (Hebishy et al., 2020).
properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)15-7-5-6-14(12-15)20(28)26-17-9-2-1-8-16(17)18-13-27-11-4-3-10-19(27)25-18/h1-2,5-9,12-13H,3-4,10-11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFYXGHJCVXZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)




![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)


![Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2736626.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2736629.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine](/img/structure/B2736630.png)

![6-(3-Chloro-4-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736635.png)